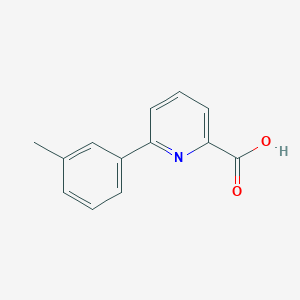

6-(3-Methylphenyl)pyridine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(3-methylphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9-4-2-5-10(8-9)11-6-3-7-12(14-11)13(15)16/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGBYJRFXDQSGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647063 | |

| Record name | 6-(3-Methylphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887982-30-1 | |

| Record name | 6-(3-Methylphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 6-(3-Methylphenyl)pyridine-2-carboxylic Acid

Abstract

This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of 6-(3-Methylphenyl)pyridine-2-carboxylic acid, a substituted picolinic acid derivative. Picolinic acid and its analogues are significant scaffolds in medicinal and pharmaceutical chemistry, serving as versatile building blocks for a wide range of biologically active molecules.[1][2] This document outlines a robust synthetic strategy centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, chosen for its efficiency, functional group tolerance, and high yields. We delve into the rationale behind each experimental step, from precursor selection to final purification. Furthermore, this guide establishes a full characterization protocol, detailing the expected analytical signatures from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), ensuring the unequivocal identification and purity assessment of the target compound.

Introduction and Strategic Rationale

Pyridine carboxylic acids, particularly picolinic acid (pyridine-2-carboxylic acid), are privileged structures in drug discovery.[1][2] The nitrogen atom and the carboxylic acid group provide key hydrogen bonding and metal-chelating capabilities, making them effective pharmacophores for enzyme inhibition and other biological interactions.[2][3] The introduction of an aryl substituent at the 6-position, as in our target molecule, this compound, creates a biaryl structure that can be tailored to fit specific protein binding pockets, enhancing potency and selectivity.

The core synthetic challenge lies in the formation of the C-C bond between the pyridine C6 and the C1 of the 3-methylphenyl ring. While several cross-coupling methodologies exist, the Suzuki-Miyaura reaction stands out as the most strategic choice for this transformation.[4] It utilizes organoboron reagents, which are generally stable, non-toxic, and commercially available, and the reaction conditions are typically mild, tolerating a wide array of functional groups, including the carboxylic acid moiety (or a protected version thereof) present in our target's precursor.[5]

Synthetic Workflow and Methodology

The synthesis is designed as a two-step process: a palladium-catalyzed Suzuki-Miyaura cross-coupling to form the C-C bond, followed by a saponification step to deprotect the carboxylic acid. This approach ensures a clean and high-yielding pathway to the final product.

Diagram 1: Overall synthetic workflow for this compound.

Rationale for Precursor Selection

-

Pyridine Precursor: We begin with methyl 6-bromopyridine-2-carboxylate. The bromine atom at the 6-position serves as an excellent leaving group for the oxidative addition step in the Suzuki-Miyaura catalytic cycle. The carboxylic acid is protected as a methyl ester to prevent undesirable side reactions with the basic conditions of the coupling reaction and to enhance solubility in organic solvents.

-

Aryl Precursor: 3-Methylphenylboronic acid is the ideal coupling partner. It is commercially available, stable, and introduces the desired 3-methylphenyl (m-tolyl) moiety.

Step 1: Suzuki-Miyaura Cross-Coupling

This reaction is the cornerstone of the synthesis, creating the pivotal aryl-heteroaryl bond.[4]

Protocol:

-

To a flame-dried Schlenk flask under an inert argon atmosphere, add methyl 6-bromopyridine-2-carboxylate (1.0 eq.), 3-methylphenylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.) as the base.

-

Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq.).

-

Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v). The aqueous component is crucial for dissolving the inorganic base and facilitating the transmetalation step.[5]

-

Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield methyl 6-(3-methylphenyl)pyridine-2-carboxylate as a pure solid.

Step 2: Saponification (Ester Hydrolysis)

The final step is the deprotection of the carboxylic acid.

Protocol:

-

Dissolve the purified ester from Step 1 in a mixture of tetrahydrofuran (THF) and methanol (3:1 v/v).

-

Add an aqueous solution of lithium hydroxide (LiOH, 2.0 eq.) and stir the mixture at room temperature for 4-6 hours.

-

Expert Insight: LiOH is preferred over NaOH or KOH in some cases as it can lead to cleaner reactions with less risk of side reactions like transesterification if methanol is present.

-

-

Monitor the reaction by TLC until all the starting ester is consumed.

-

Remove the organic solvents under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Carefully acidify the solution to pH ~4-5 with 1M hydrochloric acid (HCl). The target product will precipitate out of the solution.

-

Collect the solid precipitate by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry under high vacuum to afford the final product, this compound.

Comprehensive Characterization

Unequivocal structural confirmation and purity assessment are achieved through a combination of spectroscopic and physical analyses.

Diagram 2: Analytical workflow for product validation.

Spectroscopic and Physical Data Summary

The following table summarizes the expected analytical data for this compound.

| Technique | Parameter | Expected Result / Observation |

| ¹H NMR | Chemical Shift (δ) | ~13.0-14.0 ppm (s, 1H, -COOH), ~8.0-8.2 ppm (m, 3H, Pyridine H), ~7.8-7.9 ppm (m, 2H, Phenyl H), ~7.3-7.5 ppm (m, 2H, Phenyl H), ~2.4 ppm (s, 3H, -CH₃) |

| ¹³C NMR | Chemical Shift (δ) | ~165.0 ppm (C=O), ~158.0 ppm (Py C6), ~150.0 ppm (Py C2), ~140.0 ppm (Py C4), ~138.0 ppm (Phenyl C-CH₃), ~130.0-125.0 ppm (Aromatic CHs), ~120.0 ppm (Py C3/C5), ~21.5 ppm (-CH₃) |

| IR Spectroscopy | Wavenumber (cm⁻¹) | 3000-2500 (broad, O-H stretch), ~1700 (strong, C=O stretch), ~1600, 1580 (C=C/C=N ring stretch), ~3050 (aromatic C-H stretch)[8] |

| Mass Spectrometry | m/z (ESI+) | Expected [M+H]⁺ = 214.08 |

| Melting Point | Physical Property | Sharp melting point, indicative of high purity. |

Interpretation of Characterization Data

-

¹H NMR: The spectrum is expected to show a characteristic downfield singlet for the carboxylic acid proton. The aromatic region will display multiplets corresponding to the protons on both the pyridine and phenyl rings. A key indicator is the upfield singlet around 2.4 ppm, confirming the presence of the methyl group.

-

¹³C NMR: The spectrum will be defined by the downfield carbonyl carbon signal and multiple signals in the aromatic region (120-160 ppm). The aliphatic region should show a single peak for the methyl carbon.

-

IR Spectroscopy: A broad absorption band in the 3000-2500 cm⁻¹ region is a definitive sign of the O-H stretching of a hydrogen-bonded carboxylic acid.[8] This will overlap with the aromatic C-H stretches. A strong, sharp peak around 1700 cm⁻¹ corresponds to the carbonyl (C=O) stretch.

-

Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode should show a prominent peak at m/z 214.08, corresponding to the protonated molecular ion [C₁₃H₁₁NO₂ + H]⁺, confirming the molecular weight of the compound.

Conclusion

This guide details a reliable and efficient method for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. The provided step-by-step protocols are grounded in established chemical principles and include expert insights to maximize success. The comprehensive characterization plan ensures that researchers can confidently verify the identity, structure, and purity of the synthesized compound. This methodology provides a solid foundation for the production of this and structurally related biaryl picolinic acids for applications in drug discovery and materials science.

References

- Benchchem.

- Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central.

- Celestine, M.J., et al.

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.

- Google Patents. US6194442B1 - 5-substituted picolinic acid compounds and their method of use.

- Google Patents.

- Wikipedia. Sonogashira coupling.

- Pöthig, A. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes.

- Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. The Royal Society of Chemistry.

- ResearchGate. FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample.

- Liu, C., & Szostak, M. (2017). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. PMC - NIH.

- Chemistry LibreTexts. (2024). Sonogashira Coupling.

- Common Organic Chemistry.

- Gołdyn, M., et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm (RSC Publishing).

- Havelková, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids. SciSpace.

- ResearchGate. Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria.

- Buchwald, S. L., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- NIST. 2-Pyridinecarboxylic acid. NIST WebBook.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scispace.com [scispace.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 6-(3-Methylphenyl)pyridine-2-carboxylic acid

Introduction

In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is governed by a molecule's intrinsic physicochemical properties. These characteristics—solubility, lipophilicity, and ionization state—are the fundamental determinants of a compound's pharmacokinetics and pharmacodynamics. This guide provides a comprehensive technical overview of 6-(3-Methylphenyl)pyridine-2-carboxylic acid, a heterocyclic compound of interest as a structural motif and building block in medicinal chemistry. Understanding its physicochemical profile is a critical first step for any research or development program utilizing this scaffold.

The principles of "drug-likeness," notably Lipinski's Rule of Five, emphasize the importance of properties like molecular weight, lipophilicity (LogP), and hydrogen bonding capacity in achieving oral bioavailability. This document will delve into these key parameters for this compound, offering not just the data, but also the experimental context and methodologies required to generate such a profile.

Molecular Identity and Structural Attributes

A precise understanding of a compound's identity is the foundation of all subsequent characterization.

-

Chemical Name: this compound

-

Synonyms: 6-(m-Tolyl)picolinic acid

-

CAS Number: 92763-72-9

-

Molecular Formula: C₁₃H₁₁NO₂

-

Molecular Weight: 213.23 g/mol

The structure, featuring a carboxylic acid group on a pyridine ring substituted with a m-tolyl group, suggests a molecule with both acidic and lipophilic character. These features are pivotal in its interactions within biological systems.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties for this compound. Where specific experimental data is not publicly available, values for structurally similar compounds are provided for context, alongside standard computational predictions.

| Property | Value / Predicted Value | Significance in Drug Development |

| Molecular Weight | 213.23 g/mol | Complies with Lipinski's Rule of Five (<500 Da), favoring good absorption. |

| Melting Point (°C) | ~114-118 °C (similar to 3-Methylpyridine-2-carboxylic acid) | Indicates solid-state stability and provides a parameter for purity assessment. |

| pKa (acidic) | ~3.5 - 5.0 (predicted) | The carboxylic acid's pKa determines its ionization state at physiological pH (~7.4), critically impacting solubility and membrane permeability. |

| Aqueous Solubility | Poorly soluble (predicted) | Low intrinsic solubility is a common challenge; formulation strategies may be required. |

| cLogP | ~2.5 - 3.0 (predicted) | This value indicates moderate lipophilicity, which is often a good balance for membrane permeability and aqueous solubility. |

| Hydrogen Bond Donors | 1 (from -COOH) | Complies with Lipinski's Rule of Five (≤5), which is favorable for membrane permeation. |

| Hydrogen Bond Acceptors | 3 (N in pyridine, two O in -COOH) | Complies with Lipinski's Rule of Five (≤10), supporting good pharmacokinetic properties. |

The Interplay of Physicochemical Properties

The core properties of pKa, LogP, and solubility are not independent variables. Their interplay, governed by pH, dictates the compound's behavior. The diagram below illustrates this crucial relationship for an acidic compound like this compound.

Caption: Relationship between pH, pKa, and resulting drug properties.

At a pH below its pKa, the compound is predominantly in its neutral, protonated form, which is less water-soluble but more permeable across lipid membranes. Conversely, at a pH above its pKa, it exists as the charged carboxylate anion, leading to higher aqueous solubility but reduced membrane permeability.

Experimental Protocols for Physicochemical Characterization

To ensure data integrity, standardized, reproducible methods are essential. The following sections detail robust protocols for determining the key physicochemical parameters.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Rationale: Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds. It involves monitoring the pH of a solution as a titrant is added, with the pKa being identified from the inflection point of the titration curve.

Protocol:

-

System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation: Accurately weigh and dissolve the compound in a co-solvent system (e.g., methanol/water) if aqueous solubility is low, to a final concentration of approximately 1-5 mM. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.

-

Titration: Purge the sample solution with nitrogen to remove dissolved CO₂. Titrate the solution with a standardized solution of 0.1 M NaOH, recording the pH after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be precisely determined from the first or second derivative of the titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Aqueous Solubility by Shake-Flask Method

Rationale: The shake-flask method is the gold-standard for determining thermodynamic solubility. It measures the equilibrium concentration of a compound in a saturated solution, which is highly relevant for predicting oral absorption.

Protocol:

-

Preparation: Add an excess amount of the solid compound to a vial containing a precise volume of the test medium (e.g., phosphate-buffered saline, pH 7.4). Ensure undissolved solid remains.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This is critically achieved by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the compound's concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

Determination of Lipophilicity (LogP) by RP-HPLC

Rationale: While the shake-flask method using n-octanol and water is the traditional way to measure LogP, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a faster, more efficient, and highly correlated alternative. It measures the retention time of a compound on a hydrophobic stationary phase.

Protocol:

-

System Setup: Use a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: Inject a series of standard compounds with known LogP values that bracket the expected LogP of the test compound. Record their retention times (t_R).

-

Sample Analysis: Inject the test compound under the identical chromatographic conditions and determine its retention time.

-

Calculation: Calculate the capacity factor (k) for each compound. A linear regression of the known LogP values of the standards versus their calculated log k values creates a calibration curve. The LogP of the test compound can then be interpolated from its log k value using this curve.

Implications for Drug Development

The physicochemical profile of this compound provides critical insights for its potential development:

-

Absorption: With a molecular weight well under 500 Da and a predicted LogP in the optimal range of 2-3, passive diffusion across the gastrointestinal tract is plausible. However, its acidic nature means that absorption will be highly pH-dependent, likely favoring the more acidic environment of the upper small intestine.

-

Solubility and Formulation: The predicted poor aqueous solubility of the neutral form is a significant hurdle. The compound's pKa, however, allows for salt formation, which could dramatically improve solubility and dissolution rate in formulations.

-

Distribution: Moderate lipophilicity suggests the compound may distribute into tissues without excessive accumulation in adipose tissue.

-

Target Engagement: The ionization state can influence how the molecule interacts with its biological target. A carboxylic acid can form crucial salt bridges or hydrogen bonds within a receptor's binding pocket.

Conclusion

This compound presents a physicochemical profile characteristic of many small molecule drug candidates. It adheres to several key "drug-like" principles, such as molecular weight and hydrogen bonding capacity. The most critical parameters influencing its biological performance are its acidic pKa and moderate lipophilicity, which together govern the delicate balance between aqueous solubility and membrane permeability. The experimental protocols detailed herein provide a robust framework for accurately characterizing this compound and others like it, enabling informed decision-making in the complex process of drug discovery and development.

References

- Zenovel. Lipinski's Rule of 5 in Modern Drug Discovery.

- bioaccessla.com. Understanding the Lipinski Rule of Five in Drug Discovery.

- Wikipedia. Lipinski's rule of five.

- GARDP Revive. Lipinski's Rule of 5.

- Importance of Physicochemical Properties In Drug Discovery. (Review Article).

- Gleeson, M. P., Hersey, A., Montanari, D., & Overington, J. (2011). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Drug discovery today, 16(15-16), 684–693.

- Liu, X., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation.

An In-depth Technical Guide to 5-(Benzyloxy)nicotinaldehyde (CAS 92763-72-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-(Benzyloxy)nicotinaldehyde (CAS 92763-72-9), a pyridine-based aromatic aldehyde. While direct, in-depth research on this specific molecule is limited, this guide synthesizes available data and extrapolates potential properties and applications based on the well-documented characteristics of its structural class, the benzyloxybenzaldehyde and nicotinaldehyde derivatives. This document covers the compound's physicochemical properties, potential synthesis pathways, and explores its prospective biological activities and applications in drug discovery, with a particular focus on its potential as an aldehyde dehydrogenase (ALDH) inhibitor. Experimental protocols for synthesis and biological evaluation are provided to facilitate further research into this promising scaffold.

Introduction: The Significance of the Pyridine Aldehyde Scaffold

The pyridine ring is a fundamental heterocyclic motif prevalent in a vast array of pharmaceuticals and bioactive natural products. Its nitrogen atom imparts unique electronic properties, influencing hydrogen bonding capabilities, metabolic stability, and receptor interactions. When functionalized with an aldehyde group, as in the case of nicotinaldehydes, the chemical reactivity of the scaffold is enhanced, providing a versatile handle for the synthesis of diverse molecular architectures. The introduction of a benzyloxy group, as seen in 5-(Benzyloxy)nicotinaldehyde, further modulates the molecule's steric and electronic profile, potentially influencing its biological target affinity and pharmacokinetic properties.

While 5-(Benzyloxy)nicotinaldehyde itself is not extensively characterized in the scientific literature, the broader class of benzyloxybenzaldehyde derivatives has garnered significant interest for their therapeutic potential, particularly in oncology.[1] This guide aims to consolidate the existing knowledge on related compounds to illuminate the potential of 5-(Benzyloxy)nicotinaldehyde as a valuable tool in medicinal chemistry and drug development.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development. The following table summarizes the known and predicted properties of 5-(Benzyloxy)nicotinaldehyde.

| Property | Value | Source |

| CAS Number | 92763-72-9 | Parchem[2] |

| Molecular Formula | C₁₃H₁₁NO₂ | ChemicalBook[3] |

| Molecular Weight | 213.23 g/mol | ChemicalBook[3] |

| IUPAC Name | 5-(Benzyloxy)pyridine-3-carbaldehyde | Parchem[2] |

| Synonyms | 5-(Phenylmethoxy)pyridine-3-carboxaldehyde, 3-Benzyloxy-5-formylpyridine | ChemicalBook[3] |

| Appearance | Solid (predicted) | - |

| Boiling Point | 372.394 °C at 760 mmHg (predicted for isomer) | Alfa Chemistry[4] |

| Melting Point | Not available | - |

| Density | 1.191 g/cm³ (predicted for isomer) | Alfa Chemistry[4] |

| Solubility | Not available | - |

Synthesis of 5-(Benzyloxy)nicotinaldehyde

The synthesis of 5-(Benzyloxy)nicotinaldehyde can be approached through several established organic chemistry methodologies. The most common strategy involves the O-alkylation of a corresponding hydroxynicotinaldehyde with a benzyl halide.

General Synthetic Pathway: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers. In the context of 5-(Benzyloxy)nicotinaldehyde, this would involve the reaction of 5-hydroxynicotinaldehyde with a benzyl halide in the presence of a base.

Caption: General workflow for the synthesis of 5-(Benzyloxy)nicotinaldehyde.

Detailed Experimental Protocol

The following protocol is a generalized procedure for the synthesis of benzyloxybenzaldehyde derivatives via O-alkylation, which can be adapted for 5-(Benzyloxy)nicotinaldehyde.[3]

Materials:

-

5-Hydroxynicotinaldehyde (1.0 eq.)

-

Benzyl bromide (1.0 eq.)

-

Potassium carbonate (K₂CO₃) (1.5 eq.)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

To a solution of 5-hydroxynicotinaldehyde (1.0 eq.) and potassium carbonate (1.5 eq.) in DMF, add benzyl bromide (1.0 eq.).

-

Stir the resulting mixture at 70 °C overnight.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, reduce the volume of DMF by evaporation under reduced pressure.

-

Add water to the residue, which should induce precipitation of the product.

-

Collect the precipitate by filtration, wash with water, and dry.

-

For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol.

-

Alternatively, if the product does not precipitate, extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Potential Biological Activity and Mechanism of Action

While direct biological studies on 5-(Benzyloxy)nicotinaldehyde are scarce, the broader class of benzyloxybenzaldehyde derivatives has shown significant promise as inhibitors of aldehyde dehydrogenase (ALDH), particularly the ALDH1A3 isoform.[1]

Aldehyde Dehydrogenase (ALDH) as a Therapeutic Target

The ALDH superfamily of enzymes plays a critical role in cellular detoxification by oxidizing both endogenous and exogenous aldehydes. Overexpression of certain ALDH isoforms, such as ALDH1A3, has been implicated in cancer progression and resistance to chemotherapy.[1] Therefore, the development of selective ALDH inhibitors is a promising strategy in oncology.

Benzyloxybenzaldehydes as ALDH1A3 Inhibitors

Several studies have demonstrated that benzyloxybenzaldehyde derivatives can act as potent and selective inhibitors of ALDH1A3.[1][3] The mechanism of inhibition is believed to involve the aldehyde moiety of the inhibitor acting as a substrate mimic, binding to the active site of the enzyme. The benzyloxy group and other substituents on the aromatic ring contribute to the binding affinity and selectivity for specific ALDH isoforms.

Caption: Proposed mechanism of ALDH1A3 inhibition by 5-(Benzyloxy)nicotinaldehyde.

Potential Anticancer Applications

Given the link between ALDH1A3 and cancer stem cells, inhibitors of this enzyme could have significant therapeutic potential. By targeting the cancer stem cell population, these inhibitors may help to overcome drug resistance and prevent tumor recurrence. The benzyloxybenzaldehyde scaffold, and by extension 5-(Benzyloxy)nicotinaldehyde, represents a promising starting point for the development of novel anticancer agents.[5]

Experimental Protocols for Biological Evaluation

To facilitate further research into the biological activities of 5-(Benzyloxy)nicotinaldehyde, the following experimental protocols are provided.

ALDH1A3 Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of a compound against ALDH1A3.[3]

Materials:

-

Recombinant human ALDH1A3 enzyme

-

NAD⁺

-

Substrate (e.g., retinaldehyde or a specific fluorescent substrate)

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

5-(Benzyloxy)nicotinaldehyde (dissolved in DMSO)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Prepare a reaction mixture containing the ALDH1A3 enzyme and NAD⁺ in the assay buffer.

-

Add varying concentrations of 5-(Benzyloxy)nicotinaldehyde (or vehicle control) to the wells of the microplate.

-

Initiate the reaction by adding the substrate to all wells.

-

Monitor the increase in fluorescence (due to the formation of NADH) over time using a fluorometer.

-

Calculate the enzyme activity at each inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay

This protocol describes the use of an MTT assay to assess the cytotoxicity of 5-(Benzyloxy)nicotinaldehyde against cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., a cell line known to overexpress ALDH1A3)

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics

-

5-(Benzyloxy)nicotinaldehyde (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Seed the cancer cells into a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of 5-(Benzyloxy)nicotinaldehyde (or vehicle control) for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC₅₀ value (the concentration of the compound that causes a 50% reduction in cell viability).

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or under a fume hood.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Directions

5-(Benzyloxy)nicotinaldehyde (CAS 92763-72-9) is a pyridine-based aromatic aldehyde with potential applications in drug discovery, particularly as a scaffold for the development of ALDH inhibitors. While direct experimental data on this specific compound is limited, the well-established biological activities of the broader class of benzyloxybenzaldehyde derivatives provide a strong rationale for its further investigation.

Future research should focus on:

-

Developing and optimizing a robust and scalable synthesis of 5-(Benzyloxy)nicotinaldehyde.

-

Conducting comprehensive in vitro and in vivo studies to evaluate its biological activity, including its potency and selectivity as an ALDH inhibitor.

-

Investigating its mechanism of action at the molecular level.

-

Exploring its therapeutic potential in relevant disease models, such as cancer.

The information and protocols provided in this technical guide serve as a foundation for researchers and scientists to unlock the full potential of 5-(Benzyloxy)nicotinaldehyde and its derivatives in the ongoing quest for novel and effective therapeutics.

References

- Benchchem. (n.d.). An In-depth Technical Guide to 5-(Benzyloxy)pyridin-3-amine: Discovery, Synthesis, and Characterization.

- Holladay, M. W., et al. (1998). Identification of a potent and selective nicotinic acetylcholine receptor ligand. Bioorganic & Medicinal Chemistry Letters.

-

MDPI. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Retrieved from [Link]

-

PubMed. (2011). Discovery of aminobenzyloxyarylamides as κ opioid receptor selective antagonists: application to preclinical development of a κ opioid receptor antagonist receptor occupancy tracer. Retrieved from [Link]

-

PubMed. (2013). Serendipity in drug-discovery: a new series of 2-(benzyloxy)benzamides as TRPM8 antagonists. Retrieved from [Link]

- Benchchem. (n.d.). Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Pyridinyloxy Benzaldehyde Derivatives.

-

MDPI. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Retrieved from [Link]

-

Semantic Scholar. (2022). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Retrieved from [Link]

-

PubMed. (1985). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Retrieved from [Link]

- Google Patents. (n.d.). EP0613888A1 - Process for the preparation of aqueous nicotinaldehyde.

- Google Patents. (n.d.). US3160633A - Synthesis of pyridine aldehydes.

-

ResearchGate. (2025). Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. Retrieved from [Link]

- IUPAC. (2012).

-

PubMed. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Retrieved from [Link]

-

PubMed. (1993). Biological activity of complexes derived from pyridine-2-carbaldehyde thiosemicarbazone. Retrieved from [Link]

- ResearchGate. (n.d.).

-

PubMed Central. (2020). Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels. Retrieved from [Link]

-

ResearchGate. (2025). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Retrieved from [Link]

Sources

- 1. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. publications.iupac.org [publications.iupac.org]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 6-(3-Methylphenyl)pyridine-2-carboxylic acid

Executive Summary

This guide provides a comprehensive analysis of the spectroscopic profile of 6-(3-Methylphenyl)pyridine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering a deep dive into the causality behind the spectroscopic signatures. We will explore the structural elucidation of this molecule through a multi-technique approach, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section details field-proven experimental protocols, interprets the resulting data, and explains how each piece of evidence contributes to the unequivocal confirmation of the molecular structure. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to apply spectroscopic methods for the structural verification of complex organic molecules.

Introduction: The Molecule and the Rationale for Analysis

This compound is a bifunctional molecule featuring a pyridine-2-carboxylic acid scaffold, a well-known chelating agent, and a substituted phenyl ring.[1] This structural arrangement makes it a valuable building block for synthesizing metal-organic frameworks (MOFs), catalysts, and novel pharmaceutical agents.[2] Given its potential applications, unambiguous confirmation of its chemical structure is paramount.

Spectroscopic analysis provides a non-destructive "fingerprint" of a molecule, revealing detailed information about its atomic composition, connectivity, and electronic environment. An integrated approach, leveraging the strengths of multiple spectroscopic techniques, constitutes a self-validating system for structural confirmation, ensuring the integrity of downstream research and development. This guide will demonstrate this integrated workflow, providing both the "how" (protocols) and the "why" (interpretation).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing precise information about the chemical environment of ¹H and ¹³C nuclei.

Expertise & Experience: The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic shielding, and their proximity to neighboring protons through spin-spin coupling. For this compound, we anticipate signals in three key regions: the highly deshielded carboxylic acid proton, the aromatic region for the pyridine and phenyl rings, and the shielded aliphatic region for the methyl group.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic as it readily dissolves the polar carboxylic acid and its acidic proton signal is less likely to exchange with residual water compared to other solvents like CDCl₃.[3]

-

Instrumentation: Record the spectrum on a 400 MHz (or higher) NMR spectrometer.[4]

-

Acquisition Parameters:

-

Set the spectral width to cover a range of -2 to 16 ppm.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm).[3]

-

-

Confirmation: To confirm the acidic proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The carboxylic acid proton signal should disappear due to hydrogen-deuterium exchange.[5]

Data Presentation & Interpretation

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | Broad Singlet | 1H | -COOH | The acidic proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and intramolecular hydrogen bonding. Its signal is typically broad.[5][6] |

| ~8.15 | Doublet | 1H | H-3 (Py) | Adjacent to the electron-withdrawing nitrogen and carboxylic acid. |

| ~8.00 | Triplet | 1H | H-4 (Py) | Coupled to H-3 and H-5 of the pyridine ring. |

| ~7.85 | Doublet | 1H | H-5 (Py) | Coupled to H-4 of the pyridine ring. |

| ~7.70 | Singlet | 1H | H-2' (Ph) | Phenyl proton ortho to the pyridine substitution, appears as a singlet or narrow triplet. |

| ~7.65 | Doublet | 1H | H-6' (Ph) | Phenyl proton ortho to the pyridine substitution. |

| ~7.40 | Triplet | 1H | H-5' (Ph) | Phenyl proton meta to the pyridine substitution. |

| ~7.25 | Doublet | 1H | H-4' (Ph) | Phenyl proton para to the pyridine substitution. |

| ~2.40 | Singlet | 3H | -CH₃ | Protons of the methyl group on the phenyl ring. |

Expertise & Experience: ¹³C NMR spectroscopy complements the proton data by providing a map of the carbon framework. The chemical shift of each carbon is highly sensitive to its hybridization and electronic environment. We expect to see 13 distinct signals, corresponding to the 13 unique carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Record the spectrum on the same NMR spectrometer, operating at the corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz instrument).

-

Acquisition Parameters:

-

Employ a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line.

-

Set the spectral width to 0-200 ppm.

-

A longer acquisition time and more scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak (DMSO-d₆ at δ 39.5 ppm).[3]

-

Data Presentation & Interpretation

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165.5 | -COOH | The carbonyl carbon of a carboxylic acid is significantly deshielded and appears in this characteristic range. |

| ~155.0 | C-6 (Py) | Pyridine carbon attached to the phenyl ring. |

| ~149.0 | C-2 (Py) | Pyridine carbon attached to the carboxylic acid group. |

| ~140.0 | C-4 (Py) | Aromatic CH carbon in the pyridine ring. |

| ~138.5 | C-3' (Ph) | Phenyl carbon attached to the methyl group. |

| ~137.0 | C-1' (Ph) | Phenyl carbon attached to the pyridine ring. |

| ~130.0 | C-5' (Ph) | Aromatic CH carbon in the phenyl ring. |

| ~129.0 | C-6' (Ph) | Aromatic CH carbon in the phenyl ring. |

| ~128.0 | C-2' (Ph) | Aromatic CH carbon in the phenyl ring. |

| ~126.0 | C-4' (Ph) | Aromatic CH carbon in the phenyl ring. |

| ~124.0 | C-3 (Py) | Aromatic CH carbon in the pyridine ring. |

| ~122.0 | C-5 (Py) | Aromatic CH carbon in the pyridine ring. |

| ~21.0 | -CH₃ | The aliphatic methyl carbon is highly shielded and appears upfield.[4] |

Infrared (IR) Spectroscopy: Probing Functional Groups

Expertise & Experience: IR spectroscopy is exceptionally powerful for identifying the functional groups present in a molecule. Molecular vibrations (stretching and bending) absorb IR radiation at characteristic frequencies. For our target molecule, the most prominent features will be from the carboxylic acid group (-COOH).

Experimental Protocol: FTIR-ATR Acquisition

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Background Scan: Perform a background scan with a clean ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is typically presented as % Transmittance versus wavenumber (cm⁻¹).

Data Presentation & Interpretation

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group Assignment |

| 2500-3300 | O-H stretch | Broad, Strong | Carboxylic Acid O-H |

| ~3050 | C-H stretch | Medium | Aromatic C-H |

| ~1710 | C=O stretch | Strong, Sharp | Carboxylic Acid C=O |

| 1580, 1480 | C=C/C=N stretch | Medium-Strong | Aromatic Ring Skeletal Vibrations |

| ~1300 | C-O stretch | Medium | Carboxylic Acid C-O |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule, which should yield a strong signal for the protonated molecular ion [M+H]⁺.

Experimental Protocol: ESI-MS Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, with a trace amount of formic acid to promote protonation.

-

Infusion: Infuse the sample solution directly into the ESI source of a mass spectrometer (e.g., a Quadrupole Time-of-Flight, Q-TOF, instrument) at a low flow rate (5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected molecular formula is C₁₃H₁₁NO₂ (Exact Mass: 213.0790).

-

Fragmentation (MS/MS): To confirm the structure, perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion (m/z 214.0863) and subjecting it to collision-induced dissociation (CID).

Data Presentation & Interpretation

Table 4: Expected Mass Spectrometry Data for this compound

| m/z (Daltons) | Ion | Interpretation |

| 214.0863 | [M+H]⁺ | Protonated molecular ion, confirming the molecular weight. |

| 196.0757 | [M+H - H₂O]⁺ | Loss of water from the carboxylic acid group. |

| 168.0808 | [M+H - HCOOH]⁺ | Loss of formic acid (46 Da), a characteristic fragmentation of carboxylic acids.[5] |

UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

Expertise & Experience: UV-Vis spectroscopy provides information about the conjugated electronic systems within a molecule. The extended π-system of the phenyl-pyridine core is expected to produce strong absorptions in the UV region.

Experimental Protocol: UV-Vis Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette.

-

Blank Correction: Record a baseline spectrum using a cuvette containing only the solvent.

-

Sample Spectrum: Record the absorption spectrum of the sample solution from approximately 200 to 400 nm.

Data Presentation & Interpretation

Table 5: Expected UV-Vis Absorption Data for this compound

| λ_max (nm) | Electronic Transition | Chromophore |

| ~275-290 | π → π | Phenyl-Pyridine Conjugated System |

| ~220-230 | π → π | Aromatic Rings |

| ~300-320 | n → π* | Carbonyl Group |

Integrated Analysis and Visualization

No single technique provides the complete structural picture. True confidence is achieved when the data from all methods converge to support a single, unambiguous structure.

-

NMR defines the precise H and C connectivity.

-

IR confirms the presence of the critical -COOH functional group.

-

MS verifies the exact molecular weight and elemental composition.

-

UV-Vis confirms the conjugated electronic nature of the aromatic core.

The general workflow for characterizing a novel compound like this compound can be visualized as a logical progression of experiments.

Sources

- 1. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. myneni.princeton.edu [myneni.princeton.edu]

- 4. rsc.org [rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

A Technical Guide to the Coordination Chemistry of Pyridine-2-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-2-carboxylic acid, commonly known as picolinic acid, and its derivatives represent a fundamentally important class of ligands in coordination chemistry.[1][2] As a derivative of pyridine with a carboxylic acid substituent at the 2-position, picolinic acid functions as a versatile chelating agent.[3] Its ability to form stable complexes with a wide array of metal ions has led to extensive research into its coordination behavior and the properties of the resulting metal complexes.[1][3][4][5] The inherent structural and electronic features of picolinic acid make it a valuable building block in the design of novel materials, catalysts, and therapeutic agents.[6][7]

This guide provides an in-depth exploration of the coordination chemistry of pyridine-2-carboxylic acid derivatives. It is designed to serve as a technical resource for researchers and professionals in academia and industry, offering insights into the synthesis, structure, properties, and applications of these fascinating compounds. We will delve into the nuanced interplay of factors that govern their coordination behavior and highlight their growing significance in fields ranging from catalysis to drug development.[8][9][10]

The Ligand: Structure and Versatility

Pyridine-2-carboxylic acid is an organic compound with the chemical formula C₆H₅NO₂.[2] The presence of both a pyridine nitrogen atom and a carboxylic acid group in adjacent positions allows it to act as a bidentate chelating agent, forming a stable five-membered ring with a central metal ion.[3][4][5] This chelation is a key factor contributing to the stability of its metal complexes.

The coordination versatility of picolinic acid and its derivatives is a central theme of their chemistry. They can adopt various coordination modes depending on the metal ion, reaction conditions, and the presence of other ligands.[11][12][13][14] Beyond simple bidentate chelation, these ligands can also exhibit monodentate or bridging coordination, leading to the formation of diverse structural motifs, from simple mononuclear complexes to intricate coordination polymers.[11][15][16][17][18][19][20]

Diverse Coordination Modes

The ability of pyridine-2-carboxylic acid and its derivatives to coordinate to metal ions in multiple ways is a cornerstone of their rich chemistry. The specific coordination mode is influenced by several factors, including the nature of the metal ion, the pH of the reaction medium, and the steric and electronic properties of substituents on the pyridine ring or carboxylic acid group.

A DOT graph illustrating the primary coordination modes of picolinic acid is presented below:

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Pyridinecarboxylic acid - Wikipedia [en.wikipedia.org]

- 3. sjctni.edu [sjctni.edu]

- 4. Picolinic Acid-Mediated Catalysis of Mn(II) for Peracetic Acid Oxidation Processes: Formation of High-Valent Mn Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4- b ]quinolinones - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06738E [pubs.rsc.org]

- 8. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with Picolinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Robust Lanthanoid Picolinate-Based Coordination Polymers for Luminescence and Sensing Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis, structure and slow magnetic relaxation of lanthanoid coordination polymers based on ethynyl-bridged picolinate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Unlocking the Potential of 6-Substituted Pyridine-2-Carboxylic Acids: From Advanced Therapeutics to Functional Materials

An In-depth Technical Guide:

Executive Summary

The pyridine ring is a cornerstone of modern chemistry, recognized as a "privileged scaffold" for its prevalence in FDA-approved drugs and functional molecules.[1][2] Within this class, pyridine-2-carboxylic acid, or picolinic acid, presents a unique structural motif characterized by a nitrogen atom and a carboxylic acid in a 1,2-relationship. This arrangement forms a powerful bidentate chelating system capable of coordinating with a vast array of metal ions, a property that underpins many of its biological and material applications.[3][4] This technical guide delves into the nuanced yet impactful role of substitution at the 6-position of the pyridine-2-carboxylic acid core. Strategic modification at this site allows for the fine-tuning of steric, electronic, and physicochemical properties, unlocking a diverse range of potential applications. We will explore the causality behind these applications, from the rational design of next-generation anticancer and antiviral agents to the assembly of sophisticated coordination polymers and novel organocatalysts. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the versatility of this remarkable molecular framework.

The Strategic Importance of the 6-Position

The functionalization of the pyridine ring is a mature field, yet the 6-position relative to a 2-carboxylic acid offers distinct advantages. A substituent at this position is located directly adjacent to the nitrogen atom, a key coordination site. This proximity allows for:

-

Steric Control: Bulky groups at the 6-position can sterically hinder the coordination of the pyridine nitrogen, influencing the geometry and stability of resulting metal complexes. This is a critical design element in catalysis and materials science.

-

Electronic Modulation: Electron-donating or electron-withdrawing groups can alter the pKa of the pyridine nitrogen and the electron density of the entire aromatic system. This directly impacts the ligand's binding affinity for biological targets or metal centers.

-

Secondary Interactions: The substituent can be designed to introduce secondary non-covalent interactions, such as hydrogen bonding or π-stacking, which can enhance binding to a protein's active site or direct the self-assembly of supramolecular structures.

-

Pharmacokinetic Tuning: In medicinal chemistry, modifying the 6-substituent is a common strategy to improve ADME (absorption, distribution, metabolism, and excretion) properties, for instance, by adding lipophilic groups to enhance membrane permeability or polar groups to increase solubility.

Applications in Medicinal Chemistry

The inherent ability of the picolinic acid scaffold to chelate metal ions, which are often essential cofactors for enzymes, makes it a highly attractive starting point for drug design.[3] Substitution at the 6-position provides a vector to optimize potency, selectivity, and drug-like properties.

Anticancer Agents

Derivatives of 6-substituted pyridine-2-carboxylic acids have demonstrated significant potential as antiproliferative agents. Their mechanism often involves the inhibition of key enzymes in cancer progression or the induction of apoptosis.

Causality of Action: Many metalloenzymes are overexpressed in cancer cells. The picolinic acid moiety can act as a "warhead," binding to the metal cofactor (e.g., zinc, iron) in the enzyme's active site, while the 6-substituent provides additional interactions to enhance affinity and selectivity over other enzymes. For example, a novel picolinic acid derivative was shown to induce endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells (A549).[5]

Structure-Activity Relationship (SAR) Insights: The nature of the 6-substituent is critical for antiproliferative activity. Studies on various pyridine derivatives have shown that the position and electronic nature of substituents dramatically influence their efficacy.[1] For instance, the introduction of specific heterocyclic or aromatic rings at the 6-position can lead to enhanced π-stacking interactions with aromatic residues in a target protein.

| Compound Class | 6-Substituent Example | Target Cell Line | IC50 / GI50 | Reference |

| Picolinic Acid Derivative | Substituted Phenyl | A549 (Lung Cancer) | 35.1 µg/mL (99.93 µM) | [5] |

| Thiazole Carboxamides | N-Substituted Pyridinyl | Tumor Angiogenesis | 4.9 nM | [1] |

| Vindoline Conjugates | Piperazine Derivative | MDA-MB-468 (Breast) | 1.00 µM | [6] |

Table 1: Examples of antiproliferative activity of pyridine derivatives, highlighting the low micromolar to nanomolar potency achievable through substitution.

Broad-Spectrum Antiviral Agents

A significant breakthrough has been the discovery that picolinic acid and its derivatives act as broad-spectrum inhibitors of enveloped viruses.[7][8] This activity is particularly promising as it targets a common mechanism shared by many clinically relevant pathogens.

Mechanism of Viral Entry Inhibition: Picolinic acid has been shown to inhibit the entry of enveloped viruses, including SARS-CoV-2, influenza A, Zika virus, and HSV, into host cells.[7][8][9][10][11] The primary mechanism is the disruption of the viral membrane and the inhibition of the fusion step between the viral envelope and the host cell membrane (either the plasma membrane or the endosomal membrane).[7][8][10] This action prevents the viral genetic material from entering the cell, thereby halting replication at the earliest stage. Because it targets a physical process common to many viruses, it is less susceptible to resistance developed through viral mutations.[8]

Applications in Coordination Chemistry and Materials Science

The predictable and robust coordination behavior of the pyridine-2-carboxylate scaffold makes it an exemplary ligand for constructing complex supramolecular architectures, including metal-organic frameworks (MOFs) and coordination polymers.

Role as a Versatile Linker: The N,O-bidentate chelate ring formed with metal ions is highly stable. The 6-substituent can then act as a secondary functional site to link these primary coordination units into larger, well-defined structures. By varying the metal ion and the 6-substituent, it is possible to create a diverse array of materials with tailored properties, such as porosity, luminescence, or magnetism.[12][13] For example, rigid ligands like 5-(3-carboxy-phenyl)-pyridine-2-carboxylic acid have been used to synthesize a range of coordination compounds with Ni(II), Co(II), Cd(II), Cu(II), and Mn(II), resulting in structures from simple hydrated salts to complex 3D polymers.[12]

Protocol: Synthesis of a Ni(II) Coordination Compound

This protocol is a generalized procedure based on methodologies reported for the synthesis of coordination polymers.[12][14]

Objective: To synthesize a crystalline coordination compound of Nickel(II) with a 6-substituted pyridine-2-carboxylic acid ligand (L).

Materials:

-

6-Substituted pyridine-2-carboxylic acid (L) (1 mmol)

-

Nickel(II) acetate tetrahydrate [Ni(OAc)₂·4H₂O] (0.5 mmol)

-

Deionized Water (10 mL)

-

Ethanol (10 mL)

-

20 mL Scintillation Vial with Teflon-lined cap

Methodology:

-

Ligand Dissolution: In the 20 mL vial, dissolve 1 mmol of the ligand (L) in 10 mL of ethanol. Gentle heating may be required to achieve full dissolution.

-

Metal Salt Dissolution: In a separate beaker, dissolve 0.5 mmol of Ni(II) acetate tetrahydrate in 10 mL of deionized water.

-

Reaction Assembly: Slowly add the aqueous solution of the metal salt to the ethanolic solution of the ligand while stirring.

-

Crystallization: Seal the vial tightly and place it in a temperature-controlled oven at 80-120 °C for 48-72 hours. The choice of temperature is critical and depends on the specific ligand; it controls the rate of crystal growth. Slower cooling often yields higher quality crystals.

-

Isolation: After the designated time, turn off the oven and allow it to cool slowly to room temperature over 24 hours.

-

Product Collection: Collect the resulting crystals by vacuum filtration. Wash them sequentially with small portions of water, then ethanol, to remove any unreacted starting materials.

-

Drying: Dry the crystals in a desiccator under vacuum.

-

Validation: The identity and purity of the product must be confirmed. Single-crystal X-ray diffraction is the definitive method for structural characterization.[12] Elemental analysis, IR spectroscopy, and powder X-ray diffraction (PXRD) should also be performed to validate the bulk sample's purity and identity.

Applications in Catalysis

The pyridine-dicarboxylic acid framework has emerged as a potent, metal-free organocatalyst for important organic transformations.[15] While the canonical example is pyridine-2,6-dicarboxylic acid, the principle demonstrates that a substituent at the 6-position can introduce a secondary catalytic site, enabling bifunctional catalysis.

Bifunctional Organocatalysis: Pyridine-2,6-dicarboxylic acid has been shown to be a highly efficient bifunctional catalyst for the hydrophosphonylation of aldehydes and ketones in water.[15] This reaction is significant for producing α-hydroxy phosphonates, which have diverse biological activities.

Causality of Catalytic Action: The catalyst's efficacy stems from its dual nature. The pyridine nitrogen acts as a Brønsted base, while the carboxylic acid groups act as Brønsted acids. In an aqueous medium, the catalyst generates hydronium ions, which activate the aldehyde's carbonyl group towards nucleophilic attack by the phosphite. Simultaneously, the pyridine nitrogen can deprotonate the phosphite, enhancing its nucleophilicity. This cooperative action within a single molecule dramatically accelerates the reaction rate.[15]

Conclusion and Future Outlook

6-Substituted pyridine-2-carboxylic acids are far more than simple chemical building blocks; they are versatile platforms for innovation across multiple scientific disciplines. The strategic placement of a substituent at the 6-position provides a powerful handle to modulate molecular properties with a high degree of precision. In medicinal chemistry, this has led to the development of potent anticancer and broad-spectrum antiviral candidates with novel mechanisms of action. In materials science, these compounds serve as programmable linkers for the rational design of functional coordination polymers and MOFs. Furthermore, their potential in organocatalysis highlights a move towards more sustainable and environmentally benign chemical synthesis.

Future research will undoubtedly focus on expanding the library of 6-substituents to include more complex and functional groups. The integration of these scaffolds into targeted drug delivery systems, the development of chiral catalysts for asymmetric synthesis, and the creation of "smart" materials that respond to external stimuli represent exciting frontiers for this remarkable class of compounds.

References

-

Hmood, K., & Mahmood, A. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia. Available at: [Link]

- Narayan, R., et al. (2022). Antiviral Applications of Picolinic Acid and its Derivatives. Google Patents (US20220226292A1).

-

Jahani, F., et al. (2010). Pyridine 2,6-Dicarboxylic Acid as a Bifunctional Organocatalyst for Hydrophosphonylation of Aldehydes and Ketones in Water. Organic Chemistry Portal. Available at: [Link]

- Fernandez, F. (2002). Picolinic acid derivatives for the prevention and treatment of cancer in animals. Google Patents (WO2002020486A2).

-

Shafi, S., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Available at: [Link]

-

IMAPAC. (2023). Picolinic acid as an antiviral agent against enveloped viruses – implication for SARS-CoV-2. IMAPAC. Available at: [Link]

-

Li, Y-Z., et al. (2016). Six new coordination compounds based on rigid 5-(3-carboxy-phenyl)-pyridine-2-carboxylic acid: synthesis, structural variations and properties. RSC Advances. Available at: [Link]

-

News-Medical. (2022). Broad-spectrum antiviral activity of picolinic acid against SARS-CoV-2 and Influenza A virus. News-Medical.Net. Available at: [Link]

-

Shafi, S., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. Available at: [Link]

-

Narayan, R., et al. (2023). Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. Cell Reports Medicine. Available at: [Link]

-

Olczak, A., et al. (2021). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules. Available at: [Link]

-

Ghosh, P., et al. (2004). Reactivity of Pyridine-2,4,6-tricarboxylic Acid toward Zn(II) Salts under Different Reaction Conditions. Inorganic Chemistry. Available at: [Link]

-

Ferreira, L. G., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. Available at: [Link]

-

Olczak, A., et al. (2021). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. Available at: [Link]

-

Codd, R., et al. (2020). Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo-β-Lactamase-1. MDPI. Available at: [Link]

-

Indian Institute of Science. (2023). Study unveils picolinic acid's broad-spectrum antiviral abilities. EurekAlert!. Available at: [Link]

-

Pereira, D. M., et al. (2021). New (Iso)quinolinyl-pyridine-2,6-dicarboxamide G-Quadruplex Stabilizers. A Structure-Activity Relationship Study. Molecules. Available at: [Link]

-

Paz, F. A. A., et al. (2007). Coordination modes of pyridine-carboxylic acid derivatives in samarium (III) complexes. Inorganica Chimica Acta. Available at: [Link]

-

Kégl, T., et al. (2020). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Catalysts. Available at: [Link]

-

OIST. (2015). Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives. Okinawa Institute of Science and Technology. Available at: [Link]

-

Drug Design Org. Structure Activity Relationships - Drug Design Org. Available at: [Link]

-

Kirillov, A. M., et al. (2022). Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. Inorganic Chemistry. Available at: [Link]

-

Kost, A. N., et al. (1967). Synthesis of substituted pyridinecarboxylic acids and study of their properties. Pharmaceutical Chemistry Journal. Available at: [Link]

-

Borah, M. J., et al. (2011). Synthesis and Crystal Structure Determination of Dimeric Co(II) and Ni(II) with Pyridine 2,6-Dicarboxylic Acid. ResearchGate. Available at: [Link]

-

Heinemann, F. W., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports. Available at: [Link]

-

Gelbrich, T., et al. (2007). Polymorphism in pyridine-2,6-dicarboxylic acid: Competition between “robust” synthons. CrystEngComm. Available at: [Link]

-

Kumar, P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Available at: [Link]

-

Liu, M. C., et al. (1982). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. Picolinic acid. PubChem Compound Database. Available at: [Link]

-

Kiss, R., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules. Available at: [Link]

-

Szymański, P., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. International Journal of Molecular Sciences. Available at: [Link]

-

ChemistryViews. (2024). Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. ChemistryViews. Available at: [Link]

-

Gini, A., et al. (2023). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]

- 6. mdpi.com [mdpi.com]

- 7. Picolinic acid as an antiviral agent against enveloped viruses – implication for SARS-CoV-2 | ISTRY [istry.org]

- 8. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US20220226292A1 - Antiviral Applications of Picolinic Acid and its Derivatives - Google Patents [patents.google.com]

- 10. news-medical.net [news-medical.net]

- 11. Study unveils picolinic acid’s broad-spectrum antiviral abilities | EurekAlert! [eurekalert.org]

- 12. Six new coordination compounds based on rigid 5-(3-carboxy-phenyl)-pyridine-2-carboxylic acid: synthesis, structural variations and properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Pyridine 2,6-Dicarboxylic Acid as a Bifunctional Organocatalyst for Hydrophosphonylation of Aldehydes and Ketones in Water [organic-chemistry.org]

The Pivotal Role of the 6-Arylpyridine-2-Carboxylic Acid Scaffold: A Technical Guide to Structure-Activity Relationships for Drug Discovery

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The 6-arylpyridine-2-carboxylic acid moiety has emerged as a "privileged scaffold" in modern medicinal chemistry, serving as the foundational structure for a diverse array of biologically active compounds. Its inherent structural features—a planar aromatic system capable of various intermolecular interactions, a hydrogen bond-donating and -accepting pyridine ring, and a coordinating carboxylic acid group—make it an ideal starting point for the rational design of potent and selective therapeutic agents.[1][2] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 6-arylpyridine-2-carboxylic acids, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the nuances of how subtle molecular modifications can profoundly impact biological activity, with a particular focus on their anticancer properties as tubulin polymerization and cell cycle inhibitors.

The Core Scaffold: A Foundation for Biological Activity

The 6-arylpyridine-2-carboxylic acid core is a versatile building block, lending itself to a variety of synthetic modifications.[3] Its unique arrangement of a phenyl group, a pyridine ring, and a carboxylic acid creates a pharmacophore with significant potential for interacting with biological targets.[3] The phenyl and pyridine rings provide a rigid framework that can be tailored to fit into specific binding pockets, while the carboxylic acid group often acts as a key anchoring point through hydrogen bonding or ionic interactions.[4]

Deciphering the Structure-Activity Relationship (SAR): A Multifaceted Analysis

The biological activity of 6-arylpyridine-2-carboxylic acid derivatives is intricately linked to the nature and position of substituents on both the aryl and pyridine rings, as well as modifications to the carboxylic acid group. Understanding these relationships is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

The Influence of the 6-Aryl Substituent

The substituent on the 6-aryl ring plays a critical role in modulating the biological activity of these compounds. Variations in the electronic and steric properties of these substituents can lead to significant changes in potency.

-

Electron-Withdrawing and Donating Groups: The electronic nature of the substituent on the aryl ring can influence the overall electron distribution of the molecule, affecting its binding affinity to the target protein. For instance, in a series of 6-arylpyridine-based sulfonamides designed as carbonic anhydrase IX inhibitors, the presence of different substituents on the aryl ring led to varying inhibitory potentials.[5]

-

Steric Bulk: The size and shape of the substituent can dictate how the molecule fits into the binding pocket of the target. Bulky substituents may either enhance binding by filling a hydrophobic pocket or hinder it by causing steric clashes.

-

Halogenation: The introduction of halogen atoms, such as fluorine or chlorine, can significantly impact activity. Halogens can alter the electronic properties of the ring and participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity.

Modifications to the Pyridine Ring

The pyridine ring itself is a key contributor to the pharmacophore. Its nitrogen atom can act as a hydrogen bond acceptor, and the ring can participate in π-π stacking interactions. Modifications to this ring can fine-tune the compound's properties.

-

Substitution on the Pyridine Ring: Introducing substituents on the pyridine ring can alter its basicity and steric profile, thereby influencing its interaction with the target.

-

Bioisosteric Replacement: Replacing the pyridine ring with other heterocyclic systems can lead to compounds with altered selectivity profiles and improved pharmacokinetic properties.

The Indispensable Carboxylic Acid Group